1-(ethenesulfonyl)-4-nitrobenzene
Overview
Description
1-(ethenesulfonyl)-4-nitrobenzene: is an organic compound characterized by the presence of a benzene ring substituted with an ethenylsulfonyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Benzene Derivatives: The synthesis of 1-(ethenesulfonyl)-4-nitrobenzene typically involves the sulfonation of a benzene derivative followed by nitration. The ethenylsulfonyl group can be introduced through a reaction with ethenesulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrially, this compound can be synthesized through a multi-step process involving the controlled sulfonation and nitration of benzene derivatives under specific conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(ethenesulfonyl)-4-nitrobenzene can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of sulfone derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin and hydrochloric acid.
Substitution: Reagents such as sulfuric acid for sulfonation and nitric acid for nitration.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic compounds.
- Studied for its reactivity and stability in various chemical reactions.
Biology and Medicine:
- Potential applications in drug development due to its unique functional groups.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of polymers and other industrial products.
Mechanism of Action
Mechanism:
- The compound exerts its effects through interactions with various molecular targets, primarily involving the nitro and sulfonyl groups.
- The nitro group can participate in redox reactions, while the sulfonyl group can engage in nucleophilic substitution reactions.
Molecular Targets and Pathways:
- The nitro group can be reduced to an amino group, which can then interact with biological molecules.
- The sulfonyl group can form strong bonds with nucleophiles, affecting various biochemical pathways.
Comparison with Similar Compounds
- Benzene, 1-(ethenylsulfonyl)-4-methyl-
- Benzene, 1-(ethenylsulfonyl)-4-chloro-
Comparison:
- Uniqueness: 1-(ethenesulfonyl)-4-nitrobenzene is unique due to the presence of both a nitro and an ethenylsulfonyl group, which confer distinct chemical properties and reactivity.
- Reactivity: The nitro group makes it more reactive in reduction reactions compared to its methyl or chloro analogs.
- Applications: The combination of functional groups makes it suitable for a wider range of applications in research and industry.
Properties
IUPAC Name |
1-ethenylsulfonyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKZSNKRTIDCRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308167 | |
Record name | Benzene, 1-(ethenylsulfonyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5535-55-7 | |
Record name | p-Nitrophenyl vinyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-(ethenylsulfonyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(ethenesulfonyl)-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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